N4-Benzoyl-2'-O-methylcytidine is a synthetically modified nucleoside. It serves as a fundamental building block in the synthesis of oligonucleotides, particularly those mimicking natural RNA structures. [, , , , ] This compound is a derivative of cytidine, a naturally occurring nucleoside found in RNA. The modifications – benzoylation at the N4 position and methylation at the 2’ oxygen of the ribose sugar – are crucial for its utility in oligonucleotide synthesis. [, , ]
N4-Benzoyl-2'-O-methylcytidine is derived from cytidine, a nucleoside composed of a pyrimidine base (cytosine) and a sugar (ribose). The compound is synthesized through enzymatic methods, which enhance its utility in research settings. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 361.36 g/mol .
The synthesis of N4-Benzoyl-2'-O-methylcytidine typically involves several steps:
This synthetic pathway allows for the efficient production of N4-Benzoyl-2'-O-methylcytidine, which can be characterized and verified through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of N4-Benzoyl-2'-O-methylcytidine features several key components:
The spatial arrangement and electronic properties imparted by these modifications contribute to the compound's stability and reactivity in biochemical reactions .
N4-Benzoyl-2'-O-methylcytidine can participate in various chemical reactions:
The mechanism of action for N4-Benzoyl-2'-O-methylcytidine primarily revolves around its role as a nucleoside analog:
Research indicates that such modifications can alter binding affinities and enzymatic activities, which are crucial for developing antiviral agents and other therapeutic compounds .
N4-Benzoyl-2'-O-methylcytidine exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications where stability and solubility are critical.
N4-Benzoyl-2'-O-methylcytidine has several significant applications:
N4-Benzoyl-2'-O-methylcytidine is a chemically modified cytidine analog characterized by two key structural alterations: a benzoyl group attached to the exocyclic amine (N4-position) of cytosine and a methyl group replacing the hydrogen of the 2'-hydroxyl group in the ribose sugar. Its systematic IUPAC name is N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide [3] [10]. The molecular formula is C₁₇H₁₉N₃O₆, yielding a molecular weight of 361.35 g/mol [3] [4].
Table 1: Key Identifiers of N4-Benzoyl-2'-O-methylcytidine
Property | Value |
---|---|
CAS Registry Number | 52571-45-6 |
Molecular Formula | C₁₇H₁₉N₃O₆ |
Molecular Weight | 361.35 g/mol |
IUPAC Name | N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Synonyms | N4-Bz-2'-O-Me-C; NSC 371910 |
Structurally, the compound integrates:
The stereochemistry of N4-benzoyl-2'-O-methylcytidine is defined by the β-configuration at the glycosidic bond (C1'-N1 linkage) and the D-ribose configuration. The methyl group at the 2'-position locks the ribose in a C3'-endo (north) conformation, mimicking the sugar pucker typical of A-form RNA duplexes [1] [5]. This conformation is stabilized by the gauche effect between the 2'-methoxy oxygen and the ring oxygen (O4'), which favors the C3'-endo puckering by ~3.0 kcal/mol compared to unmodified cytidine [5] [9].
Key stereochemical impacts:
N4-Benzoyl-2'-O-methylcytidine belongs to a broader class of 2'-O-methylated nucleosides used in oligonucleotide therapeutics. Key comparisons include:
Unlike 2'-O-methylcytidine, the N4-benzoyl group in this compound provides critical protection during solid-phase oligonucleotide synthesis. The benzoyl moiety prevents side reactions (e.g., base adduction or depurination) during phosphoramidite coupling [4] [8]. However, it reduces hydrogen-bonding capacity by ~40% compared to unprotected 2'-O-methylcytidine, as quantified by thermal denaturation (Tm) studies of hybrid duplexes [4].
Table 2: Structural and Functional Comparison of Modified Nucleosides
Nucleoside | Molecular Weight (g/mol) | Key Modification | Duplex Stabilization (°C/mod) | Nuclease Resistance |
---|---|---|---|---|
N4-Benzoyl-2'-O-methylcytidine | 361.35 | N4-benzoyl + 2'-O-methyl | +0.8 (vs. RNA) | High |
2'-O-Methylcytidine | 257.23 | 2'-O-methyl | +1.2 (vs. RNA) | Moderate |
4'-Thiocytidine | 259.29 | 4'-thio + 2'-OH | +1.0 (vs. RNA) | High |
Cytidine (unmodified) | 243.22 | None | 0 (reference) | Low |
As a phosphoramidite precursor (e.g., N4-Bz-5'-O-DMTr-2'-O-Me-cytidine-3'-CED-phosphoramidite [CAS 110764-78-8]), this compound enables automated synthesis of 2'-O-methylated oligonucleotides. The 5'-dimethoxytrityl (DMT) and 3'-cyanoethyl phosphoramidite groups facilitate stepwise coupling, while the N4-benzoyl protection is later removed via ammonia treatment [8] [10].
Table 3: Key Applications in Oligonucleotide Therapeutics
Modification | Therapeutic Role | Example Drugs |
---|---|---|
2'-O-Methyl RNA | Enhanced nuclease resistance & target binding | Patisiran, Givosiran |
Phosphorothioate (PS) | Improved pharmacokinetics & protein binding | Mipomersen, Nusinersen |
N4-Benzoyl protection | Stability during solid-phase synthesis | Precursor for siRNA agents |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7